1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one is an organic compound with the molecular formula C10H10O3. It is also known by other names such as 6-Acetyl-1,4-benzodioxane and 1,4-Benzodioxan-6-yl methyl ketone . This compound is characterized by a benzodioxane ring fused with a propanone group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
It has been found to exhibit antibacterial activity againstB. subtilis and E. coli , suggesting that it may target bacterial proteins or enzymes essential for their growth and survival.
Mode of Action
Given its antibacterial activity , it is likely that it interacts with its targets in a way that inhibits bacterial growth. This could involve binding to bacterial proteins or enzymes, disrupting their function and thereby inhibiting bacterial growth and biofilm formation.
Biochemical Pathways
Its antibacterial activity suggests that it may interfere with pathways essential for bacterial growth and survival .
Result of Action
The primary result of the action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one is the inhibition of bacterial growth and biofilm formation . This suggests that the compound may have potential applications as an antibacterial agent.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one typically involves the reaction of 1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate complex, which then undergoes rearrangement to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol.
Substitution: The benzodioxane ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals, particularly those with benzodioxane moieties.
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one can be compared with other similar compounds such as:
6-Acetyl-1,4-benzodioxane: Shares a similar structure but differs in the position of the acetyl group.
1,4-Benzodioxan-6-yl methyl ketone: Another closely related compound with slight variations in the substituents.
Prosympal, dibozane, piperoxan, and doxazosin: Therapeutic agents with benzodioxane motifs, used in various medicinal applications. The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it suitable for diverse applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZXLSBBORQKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20632-12-6 |
Source
|
Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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